![molecular formula C11H21ClN2O B1377416 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride CAS No. 1432681-09-8](/img/structure/B1377416.png)
1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride
Overview
Description
1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride is a chemical compound with the CAS Number: 1432681-09-8 . It has a molecular weight of 232.75 . This compound is in the form of a powder and is used in scientific research, with potential applications in various fields, including medicinal chemistry and neuroscience.
Molecular Structure Analysis
The InChI code for 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride is1S/C11H20N2O.ClH/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14;/h9-10H,1-8,12H2;1H
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Environmental Science
In environmental science, researchers can use this compound to study degradation processes and the environmental fate of similar structured compounds. It can serve as a model to understand how certain chemicals break down under various conditions, which is essential for assessing their long-term environmental impact.
Each of these applications leverages the unique chemical structure of 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride , which contains both a piperidinone ring and an aminocyclohexyl moiety, offering multiple points of functionalization for researchers in various fields of science .
Safety and Hazards
properties
IUPAC Name |
1-(4-aminocyclohexyl)piperidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14;/h9-10H,1-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNGSAYAAITQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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